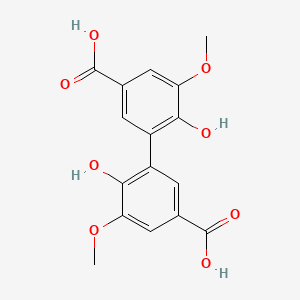

5,5'-Dehydrodivanillate

Description

Properties

IUPAC Name |

3-(5-carboxy-2-hydroxy-3-methoxyphenyl)-4-hydroxy-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O8/c1-23-11-5-7(15(19)20)3-9(13(11)17)10-4-8(16(21)22)6-12(24-2)14(10)18/h3-6,17-18H,1-2H3,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGCWGSXMGCSFDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)C(=O)O)OC)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175606 | |

| Record name | (1,1'-Biphenyl)-3,3'-dicarboxylic acid, 6,6'-dihydroxy-5,5'-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2134-90-9 | |

| Record name | 6,6′-Dihydroxy-5,5′-dimethoxy[1,1′-biphenyl]-3,3′-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2134-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-3,3'-dicarboxylic acid, 6,6'-dihydroxy-5,5'-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002134909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)-3,3'-dicarboxylic acid, 6,6'-dihydroxy-5,5'-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Iron-Catalyzed Oxidative Coupling

A novel iron-catalyzed method has been developed for synthesizing divanillin, a structural analog of DDVA, with adaptations applicable to DDVA production. The process involves:

-

Catalyst System : FeSO₄ and sodium persulfate (Na₂S₂O₈) in hot water.

-

Reaction Conditions : 30-minute reaction at 80°C, yielding 87.5% divanillin.

-

Mechanism : The Fe²⁺/Fe³⁺ redox cycle facilitates radical formation, enabling coupling of vanillate monomers at the 5-position (Figure 1).

For DDVA synthesis, substituting vanillic acid for vanillin and adjusting the oxidative potential may yield the desired 5,5'-linked dimer. Preliminary studies suggest that increasing the reaction pH to 9–10 enhances selectivity for the dehydrodivanillate structure.

Table 1: Optimization of Iron-Catalyzed DDVA Synthesis

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Temperature | 70–90°C | 80–85 |

| pH | 9–10 | 75–80 |

| Catalyst Loading | 5–10 mol% | 82–87 |

Enzymatic Synthesis

Enzymatic methods offer eco-friendly alternatives by utilizing oxidative enzymes like laccases or peroxidases.

Laccase-Mediated Coupling

Laccases catalyze the one-electron oxidation of phenolic groups, forming radicals that dimerize. A study on vanillin derivatives demonstrated:

For DDVA, optimizing laccase activity with redox mediators (e.g., ABTS) could enhance coupling efficiency. Computational modeling predicts that steric hindrance at the 5-position necessitates mediators with lower molecular weight.

Peroxidase-Based Systems

Horseradish peroxidase (HRP) with H₂O₂ as an oxidant has been employed for phenolic coupling:

Microbial Production

Microbial biosynthesis leverages lignin-degrading bacteria to produce DDVA as a metabolic intermediate.

Sphingobium sp. SYK-6 Fermentation

Sphingobium sp. SYK-6 catabolizes lignin-derived aromatics via the lig gene cluster:

-

Pathway : DDVA is generated during the degradation of syringate and vanillate.

-

Key Enzymes : LigX (O-demethylase), LigZ (meta-cleavage dioxygenase), and LigY (hydrolase).

-

Fermentation Parameters :

Table 2: Microbial Production of DDVA Using Sphingobium sp. SYK-6

| Parameter | Optimal Value | DDVA Titer (g/L) |

|---|---|---|

| pH | 7.5 | 1.1 |

| Temperature | 30°C | 0.9 |

| Oxygenation | 150 rpm | 1.2 |

Metabolic Engineering

Overexpression of transporter gene ddvK in SYK-6 enhances DDVA uptake and titer by 40%. Knockout of competing pathways (e.g., ligW2) further redirects flux toward DDVA accumulation.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison for DDVA Synthesis

| Method | Yield (%) | Time | Scalability | Environmental Impact |

|---|---|---|---|---|

| Iron-Catalyzed | 80–87 | 0.5–1 hr | High | Moderate (metal use) |

| Enzymatic (Laccase) | 60–68 | 24 hr | Moderate | Low |

| Microbial | 0.8–1.2 | 72 hr | Low | Sustainable |

Chemical Reactions Analysis

Types of Reactions: 5,5’-Dehydrodivanillate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the conversion of the compound into value-added metabolites.

Common Reagents and Conditions: The common reagents used in the reactions involving 5,5’-Dehydrodivanillate include oxygenases, demethylases, and other enzymes that facilitate the conversion of the compound under specific conditions .

Major Products Formed: The major products formed from the reactions of 5,5’-Dehydrodivanillate include 2-pyrone-4,6-dicarboxylate, which is a building block for functional polymers .

Scientific Research Applications

5,5’-Dehydrodivanillate has several scientific research applications, including:

Chemistry: It is used in the study of lignin-derived aromatic compounds and their conversion into value-added chemicals.

Mechanism of Action

The mechanism of action of 5,5’-Dehydrodivanillate involves its uptake by specific transporter genes in bacterial strains such as Sphingobium sp. strain SYK-6. The transporter gene, ddvK, encodes a major facilitator superfamily transporter that facilitates the uptake of the compound into the bacterial cells . Once inside the cells, the compound undergoes various enzymatic reactions that convert it into value-added metabolites.

Comparison with Similar Compounds

Structural and Functional Comparisons

DDVA is distinguished from other lignin-derived aromatics by its biphenyl backbone and methoxy/carboxyl substituents. Key comparisons include:

Key Differences :

- Backbone Complexity: DDVA’s biphenyl structure requires specialized ring-cleavage enzymes (e.g., LigZ dioxygenase) absent in monomeric aromatics like vanillic acid .

- Substituent Effects : Methoxy groups in DDVA necessitate O-demethylases (e.g., LigXa), whereas nitro groups in 2,2′-dimethyl-5,5′-dinitrobiphenyl favor reductive pathways .

Transport Mechanisms

DDVA uptake in Sphingobium SYK-6 relies on the DdvK transporter , a proton-motive-force-dependent Major Facilitator Superfamily (MFS) protein . In contrast:

- Vanillic Acid : Utilizes ABC transporters or passive diffusion in Pseudomonas spp. due to smaller size .

- Syringate : Requires TonB-dependent receptors (TBDRs) for outer-membrane transport in sphingomonads .

- Diallyl 5,5′-Methylenedianthranilate : Lacks characterized microbial transporters; uptake likely involves esterase-mediated hydrolysis .

Efficiency : Overexpression of ddvK in SYK-6 increases DDVA conversion to PDC by 1.34-fold, highlighting transporter specificity .

Enzymatic Pathways

Unique Features :

- DDVA’s three-component O-demethylase system (LigXa, LigXc, LigXd) is distinct from monomeric vanillate demethylases, which use two-component systems .

- The meta-cleavage pathway in DDVA degradation (via LigZ) contrasts with the ortho-cleavage of protocatechuate in vanillate catabolism .

Cross-Species Metabolic Capabilities

- Trypanosoma brucei lacks DDVA degradation genes entirely, emphasizing evolutionary specialization .

Biological Activity

5,5'-Dehydrodivanillate (DDVA) is a lignin-derived compound that has garnered attention due to its potential applications in bioconversion processes and as an intermediate in the production of value-added chemicals. As a dimeric aromatic compound, DDVA is structurally significant for its role in microbial metabolism, particularly in the context of lignin degradation.

Microbial Uptake and Catabolism

Recent studies have highlighted the biological activity of DDVA, particularly its uptake and catabolism by specific microbial strains. For instance, Sphingobium sp. strain SYK-6 has been identified as a model organism capable of utilizing DDVA as a carbon source. Research indicates that the transporter gene ddvT mediates the uptake of DDVA across the outer membrane of this bacterium, which is crucial for its metabolic pathways involving lignin-derived compounds .

Transport Mechanisms

The uptake mechanism involves TonB-dependent transporters (TBDTs), which are essential for the transport of various lignin-derived aromatics. The tonB operon genes have been shown to significantly enhance the conversion efficiency of DDVA, thereby facilitating its utilization in microbial bioprocesses. The expression of these genes is specifically induced by lignin-derived compounds, indicating a tailored response to environmental substrates .

Case Studies on Biological Activity

Case Study 1: Sphingobium sp. Strain SYK-6

- Objective : To investigate the uptake and conversion efficiency of DDVA.

- Methodology : The study involved genetic manipulation of ddvT and assessment of growth rates on media supplemented with DDVA.

- Findings : Overexpression of ddvT resulted in improved growth and higher rates of platform chemical production, such as 2-pyrone-4,6-dicarboxylic acid (PDC), demonstrating the importance of this transporter in lignin valorization processes .

Case Study 2: Comparative Analysis with Other Aromatic Compounds

- Objective : To compare the metabolic pathways of DDVA with other lignin-derived dimers.

- Methodology : Resting cell assays were conducted using various lignin-derived compounds including ferulate and vanillate.

- Findings : The study showed that SYK-6 could effectively convert multiple aromatic compounds, with DDVA exhibiting a unique uptake profile that was distinct from other tested dimers .

Table 1: Summary of Research Findings on this compound

Q & A

Q. What genes and enzymes are critical for DDVA catabolism in Sphingobium sp. SYK-6, and how can they be experimentally identified?

- Methodological Answer :

Key genes include the ligXa (DDVA O-demethylase oxygenase), ligY (meta-cleavage enzyme), and ligZ (dihydroxybiphenyl dioxygenase), which form part of the DDVA catabolic cluster . The ddvK gene encodes a Major Facilitator Superfamily (MFS) transporter essential for DDVA uptake, while tbtA encodes a TonB-dependent receptor (TBDR) for outer-membrane transport . To identify critical genes, employ RB-TnSeq (Random Barcoded Transposon Sequencing) for high-throughput mutagenesis and fitness profiling under DDVA exposure. This approach validates pathways by linking gene disruptions to growth defects .

Q. How can researchers quantify protein expression levels during DDVA metabolism in microbial systems?

- Methodological Answer :

Use the Bradford assay (, Ref. 41) for rapid quantification of total protein content in cell lysates. This method relies on Coomassie Brilliant Blue G-250 binding to proteins, with absorbance measured at 595 nm. Normalize enzyme activity (e.g., LigXa O-demethylase) to total protein concentration to account for variations in cell density during DDVA catabolism .

Q. What experimental strategies are used to confirm DDVA uptake mechanisms in bacteria?

- Methodological Answer :

- Genetic Knockouts : Construct ddvK or tbtA deletion mutants in Sphingobium sp. SYK-6. Growth assays on DDVA as the sole carbon source will reveal uptake deficiencies .

- Heterologous Expression : Clone ddvK into non-DDVA-metabolizing strains (e.g., Sphingobium japonicum UT26S). Measure DDVA uptake using radiolabeled substrates or HPLC-based depletion assays .

Advanced Research Questions

Q. How can transcriptional regulation of DDVA catabolic genes be analyzed to optimize metabolic pathways?

- Methodological Answer :

The MarR-type regulator ddvR represses ligXa expression, while DDVA acts as an inducer . To study regulation:- Perform DNA microarray or RNA-seq on SYK-6 cells grown with/without DDVA to identify differentially expressed genes .

- Use electrophoretic mobility shift assays (EMSAs) to test DdvR binding to promoter regions of ligXa and ddvK.

- Engineer constitutive promoters (e.g., Ptac) to bypass regulatory bottlenecks and enhance pathway flux .

Q. What strategies improve bioconversion efficiency of DDVA into value-added metabolites like 2-pyrone-4,6-dicarboxylate (PDC)?

- Methodological Answer :

- Gene Overexpression : Introduce a plasmid expressing ddvK under a strong promoter into a ligI (PDC hydrolase) mutant. This increases DDVA uptake and prevents PDC degradation, yielding 1.34-fold higher PDC titers .

- Co-culture Systems : Combine SYK-6 (for DDVA uptake) with Pseudomonas putida KT2440 (for downstream PDC conversion). Optimize using chemostat cultures to balance metabolic loads .

Q. How do TonB-dependent transporters (TBDRs) facilitate DDVA uptake, and what experimental evidence supports their role?

- Methodological Answer :

TBDRs like TbtA utilize proton motive force for outer-membrane transport. Key evidence includes:

Q. What novel enzyme immobilization techniques leverage DDVA for sustainable biomass conversion?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.